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Compound of Interest

Compound Name:
Methyl 4-amino-5-iodo-2-

methoxybenzoate

Cat. No.: B171511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-
amino-5-iodo-2-methoxybenzoate, a key intermediate in various synthetic pathways. Due to

the limited availability of direct experimental spectra for this specific compound in public

databases, this document presents a predictive analysis based on the known spectroscopic

data of closely related structural analogs. This approach allows for a reliable estimation of the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 4-amino-5-iodo-
2-methoxybenzoate. These predictions are derived from the analysis of substituent effects on

the spectra of analogous compounds, including methyl 4-aminobenzoate, methyl 2-

methoxybenzoate, and iodinated aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 s 1H Ar-H

~6.5 s 1H Ar-H

~4.5 br s 2H -NH₂

3.88 s 3H -OCH₃

3.85 s 3H -COOCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~166 C=O

~158 C-OCH₃

~149 C-NH₂

~138 Ar-CH

~112 Ar-CH

~110 C-COOCH₃

~80 C-I

55.8 -OCH₃

52.0 -COOCH₃

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad
N-H Stretch (asymmetric and

symmetric)

3000 - 2850 Medium
C-H Stretch (aromatic and

aliphatic)

~1710 Strong, Sharp C=O Stretch (ester)

~1600 Medium N-H Bend

1580 - 1450 Medium to Strong C=C Stretch (aromatic ring)

1250 - 1200 Strong
C-O Stretch (ester and ether,

asymmetric)

1100 - 1000 Medium
C-O Stretch (ester and ether,

symmetric)

~850 Medium
C-H Bend (aromatic, out-of-

plane)

~600 Medium C-I Stretch

Table 4: Predicted Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

307 High [M]⁺ (Molecular Ion)

276 Medium [M - OCH₃]⁺

248 Medium [M - COOCH₃]⁺

180 High [M - I]⁺

151 Medium [M - I - CO]⁺

120 Medium [M - I - COOCH₃]⁺
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard analytical chemistry techniques for

the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400

MHz or higher). A 5-10 mg sample of Methyl 4-amino-5-iodo-2-methoxybenzoate would be

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard. The spectra would be recorded at room

temperature. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the

spectrum.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A

small amount of the solid sample would be finely ground with potassium bromide (KBr) and

pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an

Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is

placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization

(EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane) would be introduced into the instrument. The compound would be ionized by

a beam of electrons (typically at 70 eV), and the resulting fragments would be separated by a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound like Methyl 4-amino-5-iodo-2-methoxybenzoate.
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Synthesis & Purification Data Interpretation & Structure Elucidation
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Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

This comprehensive guide provides researchers and scientists with the expected spectroscopic

data and a robust set of experimental protocols for the analysis of Methyl 4-amino-5-iodo-2-
methoxybenzoate. The predictive nature of the data presented herein serves as a valuable

reference for the characterization of this and structurally similar compounds in drug discovery

and development.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-amino-5-iodo-2-
methoxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171511#spectroscopic-data-for-methyl-4-amino-5-
iodo-2-methoxybenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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